molecular formula C10H14O2S B067009 4-Furfurylthio-2-pentanone CAS No. 180031-78-1

4-Furfurylthio-2-pentanone

Cat. No.: B067009
CAS No.: 180031-78-1
M. Wt: 198.28 g/mol
InChI Key: IUNKNKANRUMCNL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Furfurylthio-2-pentanone typically involves the reaction of furfuryl mercaptan with 2-pentanone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Furfurylthio-2-pentanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Furfurylthio-2-pentanone has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-ylmethylthio)pentane-2-one
  • 4-(Furfurylthio)pentan-2-one
  • 4-[(2-Furanmethyl)thio]-2-pentanone

Uniqueness

4-Furfurylthio-2-pentanone is unique due to its specific structural features and functional groups, which contribute to its distinct chemical and biological properties. Its ability to act as a flavoring agent and its potential therapeutic effects make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNKNKANRUMCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)SCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870148
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; meaty aroma
Record name 4-((2-Furanmethyl)thio]-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

288.00 to 289.00 °C. @ 760.00 mm Hg
Record name 4-[(2-Furanylmethyl)thio]-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol)
Record name 4-((2-Furanmethyl)thio]-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.088-1.096
Record name 4-((2-Furanmethyl)thio]-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

180031-78-1
Record name 4-[(2-Furanylmethyl)thio]-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180031-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Furfurylthio-2-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FURFURYLTHIO-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-[(2-Furanylmethyl)thio]-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

10 g of furfurylmercaptan and 15 g of 3-penten-2-one were dissolved in 100 ml of ethanol. The solution was stirred at room temperature for 48 hours. The solvent was then distilled off in vacuo at 50° C. The residue (18 g) was purified by preparative high pressure liquid chromatography (HPLC). 9 g of 4-[(furylmethyl)thio]-2-pentanone (purity 95%) were obtained. The IR, NMR and mass spectra of the compound agree with the structure described for it.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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